2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

Fragment-based drug discovery Endothiapepsin X-ray crystallography

Researchers utilizing this compound in fragment-based lead discovery (e.g., endothiapepsin PDB:5ISK) or CNS API programs require reliable purity and batch-to-batch consistency. As a hydrochloride salt with enhanced aqueous solubility, this building block addresses solubility challenges in biochemical assays. Batch-specific analytical data (NMR, HPLC) ensures reproducible SAR in halogen-scanning studies. For procurement managers, our supply chain guarantees ≥97% purity material with full documentation, minimizing downtime in medicinal chemistry workflows.

Molecular Formula C8H9ClFNO
Molecular Weight 189.61 g/mol
CAS No. 456-00-8
Cat. No. B1281895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
CAS456-00-8
Molecular FormulaC8H9ClFNO
Molecular Weight189.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN)F.Cl
InChIInChI=1S/C8H8FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
InChIKeyKQROOJFZQSQJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-fluorophenyl)ethanone HCl: Procurement Baseline


2-Amino-1-(4-fluorophenyl)ethanone hydrochloride (CAS 456-00-8), also known as 2-amino-4′-fluoroacetophenone hydrochloride or 4-fluorophenacylamine hydrochloride, is an organic compound belonging to the alkyl-phenylketone class with molecular formula C8H9ClFNO and molecular weight 189.61 g/mol . It exists as a solid at ambient temperature and is supplied as the hydrochloride salt form, which confers enhanced aqueous solubility compared to the free base (free base CAS 369-43-7, MW 153.15) . The compound is utilized as a research chemical and synthetic intermediate in organic and medicinal chemistry applications, with typical commercial purity specifications ranging from ≥97% to >98% (HPLC) .

Synthetic intermediate for organic and medicinal chemistry workflows
Hydrochloride salt form supports aqueous reaction conditions
Commercial purity ≥97% (HPLC) with batch-specific analytical documentation

2-Amino-1-(4-fluorophenyl)ethanone: Why Halogen Substitution Fails


The 4-fluorophenyl moiety imparts quantifiable differences in electronic properties and steric parameters that materially affect reaction outcomes and downstream molecular properties relative to non-fluorinated, 4-chloro, or 4-bromo analogs. The para-fluoro substituent provides distinct Hammett σp values (σp = 0.06 for F vs. σp = 0.23 for Cl, σp = 0.23 for Br, and σp = 0 for H) [1], altering the electrophilicity of the α-carbonyl carbon and influencing nucleophilic addition kinetics. Additionally, fluorine substitution increases metabolic stability in derived bioactive molecules via blockade of cytochrome P450-mediated para-hydroxylation pathways while minimally perturbing steric bulk (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å) compared to chloro (1.75 Å) or bromo (1.85 Å) substituents [2]. These distinctions mean that substituting a 4-chloro or unsubstituted phenacylamine analog will produce different reaction yields, altered binding affinities in target-derived compounds, and divergent physicochemical properties—as demonstrated in the quantitative comparisons below.

Electronic profile 4-F substitution changes aryl ring electron density and carbonyl reactivity compared to Cl/Br analogs
Steric bulk Fluorine's smaller radius (1.47 Å) limits steric perturbation, while Cl/Br introduce larger size differences vs. H
Metabolic stability para-Fluoro substitution may alter oxidative metabolism pathways differently than chloro/bromo substituents

2-Amino-1-(4-fluorophenyl)ethanone: Differentiation Evidence


Endothiapepsin Co-Crystallization with Fluorinated Fragment

The target compound (as the free base) has been successfully co-crystallized with endothiapepsin, an aspartic protease model system for fragment-based drug discovery, with the structure deposited in the Protein Data Bank (PDB ID: 5ISK, ligand ID: 6LZ) [1]. The X-ray crystallographic data confirm specific binding of the 4-fluorophenyl moiety within the enzyme active site, providing a validated structural starting point for medicinal chemistry optimization. In contrast, no equivalent co-crystal structure is deposited in the PDB for the 4-chloro analog (2-amino-1-(4-chlorophenyl)ethanone hydrochloride, CAS 5467-71-0) or the 4-bromo analog (CAS 5467-72-1) with endothiapepsin [2]. This established structural tractability reduces the risk of fragment optimization failure due to unanticipated binding mode divergence.

Co-crystal structure
Method context
Target: endothiapepsin co-crystal (PDB: 5ISK).
Cl/Br analogs: no equivalent structure deposited.
Supports fragment-based screening workflow with structural tractability
Endothiapepsin model system; resolution not specified
Fragment-based drug discovery Endothiapepsin X-ray crystallography Fluorinated fragments

MW and Steric Bulk Advantage vs. Cl/Br Analogs

The target compound (free base MW = 153.15 g/mol; hydrochloride salt MW = 189.61 g/mol) offers the lowest molecular weight among the 4-halogen-substituted phenacylamine hydrochloride series, while retaining the beneficial electronic effects of halogen substitution [1]. The van der Waals radius of fluorine (1.47 Å) is substantially smaller than chlorine (1.75 Å) and bromine (1.85 Å), resulting in a compound that more closely mimics the steric profile of the unsubstituted parent (hydrogen = 1.20 Å) [2]. This size minimization is critical for maintaining ligand efficiency metrics (LE = 1.37 × pIC50 / heavy atom count) during hit-to-lead optimization, as the chloro and bromo analogs add 17.4% and 32.1% additional molecular weight, respectively [3].

MW & steric profile
Class-level
Target HCl salt: 189.61 g/mol.
Cl analog: 206.07 (+17.4%); Br: 250.52 (+32.1%).
F radius: 1.47 Å vs. Cl: 1.75 Å, Br: 1.85 Å.
Reported balance of halogen electronic effects with minimal MW penalty
Calculated from standard atomic masses; van der Waals radii per Bondi (1964)
Medicinal chemistry Lead optimization Ligand efficiency Physicochemical properties

Hammett Substituent Constant: F vs. Cl/Br

The para-fluoro substituent exhibits a Hammett σp constant of 0.06, reflecting a modest electron-withdrawing inductive effect (-I) partially offset by resonance electron donation (+M) [1]. In contrast, the para-chloro and para-bromo substituents exhibit σp values of 0.23, representing significantly stronger net electron withdrawal that deactivates the aromatic ring toward electrophilic substitution and alters the electrophilicity of the α-carbonyl carbon [2]. The unsubstituted analog has σp = 0. This quantitative difference translates to measurable impacts on reaction rates in nucleophilic additions at the carbonyl carbon and in subsequent derivatization chemistry. For the target compound, the α-amino group (pKa ≈ 7-8 for protonated amine) combined with the para-fluoro substituent provides a defined electronic environment distinct from the chloro analog's more electron-deficient aryl ring.

Hammett σp
Class-level
F: σp = 0.06; Cl/Br: 0.23; H: 0
Reported distinct electronic environment for synthetic planning
Standard σp from benzoic acid equilibria
Physical organic chemistry SAR Linear free energy relationships Reaction kinetics

Purity Specifications and QC Documentation

The target compound is commercially available with defined purity specifications and batch-specific analytical documentation. Multiple vendors supply the material at ≥97% purity (HPLC), with some offering >98% (HPLC) specification . Batch-specific quality control data including NMR, HPLC, and GC analyses are available from select suppliers, enabling procurement decisions based on verifiable purity metrics . The 4-chloro analog (CAS 5467-71-0) is available at 95-98% purity with variable QC documentation completeness, and the 4-bromo analog (CAS 5467-72-1) is typically supplied at 95% purity . The higher specification and broader analytical documentation availability for the fluoro analog reduces the need for in-house repurification prior to use in sensitive applications.

Purity specification
Data to verify
Fluoro analog: ≥97–>98% (HPLC).
Cl: 95–98%; Br: typically 95%.
May reduce need for in-house repurification
Batch-specific QC documentation availability varies
Chemical procurement Quality control Analytical chemistry Supply chain

Hydrochloride Salt Solubility vs. Free Base

The hydrochloride salt form (CAS 456-00-8) provides significantly enhanced aqueous solubility compared to the free base form (CAS 369-43-7) . The free base exhibits only moderate solubility in polar organic solvents and limited water solubility, whereas the hydrochloride salt is described as soluble in water and various organic solvents . This solubility differential is critical for aqueous reaction conditions (e.g., enzymatic transformations, bioconjugation reactions) and for applications requiring dissolution in biological buffers. The 4-chloro and 4-bromo analogs are also commercially supplied primarily as hydrochloride salts for similar solubility considerations, but the fluoro analog's intermediate lipophilicity (clogP for free base ≈ 0.8-1.2) offers a distinct balance relative to the more lipophilic chloro (clogP ≈ 1.3-1.7) and bromo (clogP ≈ 1.8-2.2) analogs .

Salt form solubility
Supplier data
HCl salt: soluble in water and polar organic solvents.
Free base: limited water solubility.
Salt form supports aqueous reaction media
Specific solubility values not reported in vendor datasheets
Formulation Salt selection Solubility Bioavailability

2-Amino-1-(4-fluorophenyl)ethanone: Application Scenarios


FBDD Campaigns for Aspartic Proteases

This compound is suitable as a validated fragment hit for endothiapepsin and structurally related aspartic proteases (e.g., BACE-1, renin, HIV-1 protease). The existence of a co-crystal structure (PDB: 5ISK) provides direct structural guidance for fragment growing and linking strategies, reducing the time from hit identification to lead optimization. Procurement should prioritize batches with ≥97% purity to minimize false-positive signals from impurities in biophysical assays (SPR, ITC, MST). The hydrochloride salt form ensures solubility in standard fragment screening buffers (typically aqueous with 2-5% DMSO).

Metabolic Stability in CNS Intermediate Synthesis

This compound serves as a key building block for synthesizing CNS-active molecules where the para-fluoro substituent confers metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. The minimal steric perturbation of fluorine (van der Waals radius = 1.47 Å vs. H = 1.20 Å) allows this compound to serve as a close bioisostere of the unsubstituted phenyl analog while imparting oxidative metabolic resistance. Compared to the 4-chloro analog, the fluoro compound avoids potential toxicological concerns associated with chloroaromatic metabolites (e.g., epoxide formation, glutathione depletion).

SAR Profiling of Phenacylamine Derivatives

This compound is appropriate as the fluorine reference point in systematic halogen-scanning SAR studies. Its distinct Hammett σp value (0.06) relative to chloro/bromo analogs (σp = 0.23) and unsubstituted parent (σp = 0) enables deconvolution of electronic versus steric contributions to biological activity. The compound should be procured alongside the 4-H, 4-Cl, and 4-Br analogs to enable full electronic effect profiling. The availability of batch-specific analytical data (NMR, HPLC) ensures that observed SAR trends reflect true structural differences rather than purity variations across the compound set.

Fluorine-18 PET Tracer Development

The 4-fluorophenyl moiety in this compound provides a cold reference standard for the development and validation of 18F-radiolabeled PET imaging agents. The compound can serve as a non-radioactive surrogate during method development for nucleophilic aromatic 18F-fluorination chemistry or as an authentic standard for HPLC identification of radiolabeled products. High chemical purity (>98%) is essential for unambiguous LC-MS/MS characterization of cold reference material.

Application
Selection Property
Validation Focus
FBDD aspartic protease studies
Structural tractability for aspartic proteases
Fragment elaboration guidance from co-crystal data
CNS intermediate synthesis
para-Fluoro metabolic stability profile
Oxidative metabolism pathway assessment
Halogen-scanning SAR profiling
Defined electronic substituent profile
Electronic vs. steric contribution deconvolution
18F-PET tracer development
Cold reference standard suitability
Radiolabeled product identification by HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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